3-amino-5-fluoro-1H-indole-2-carbohydrazide

Catalog No.
S2867463
CAS No.
843638-43-7
M.F
C9H9FN4O
M. Wt
208.196
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-amino-5-fluoro-1H-indole-2-carbohydrazide

CAS Number

843638-43-7

Product Name

3-amino-5-fluoro-1H-indole-2-carbohydrazide

IUPAC Name

3-amino-5-fluoro-1H-indole-2-carbohydrazide

Molecular Formula

C9H9FN4O

Molecular Weight

208.196

InChI

InChI=1S/C9H9FN4O/c10-4-1-2-6-5(3-4)7(11)8(13-6)9(15)14-12/h1-3,13H,11-12H2,(H,14,15)

InChI Key

SHMDWZIYZKCUBF-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1F)C(=C(N2)C(=O)NN)N

solubility

not available

3-amino-5-fluoro-1H-indole-2-carbohydrazide is a chemical compound characterized by its unique structure, which includes an indole ring, an amino group, and a fluoro substituent at the 5-position. This compound belongs to a class of hydrazides that are known for their diverse biological activities and potential applications in medicinal chemistry. The molecular formula of this compound is C9H9FN4O, and it exhibits a planar conformation that is stabilized by hydrogen bonding interactions in its crystal structure.

, including:

  • Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.
  • Cyclization Reactions: Under certain conditions, this compound can undergo cyclization to form more complex structures.

These reactions make it a versatile intermediate in organic synthesis.

3-amino-5-fluoro-1H-indole-2-carbohydrazide has shown promising biological activities. Research indicates that compounds with similar structures exhibit antimicrobial, anti-inflammatory, and anticancer properties. Specifically, studies have highlighted the potential of indole derivatives in modulating biological pathways related to cancer cell proliferation and apoptosis. The introduction of the fluoro group is believed to enhance the bioactivity due to its electron-withdrawing nature, which can affect the compound's interaction with biological targets.

Synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide typically involves several steps:

  • Starting Materials: The synthesis usually begins with 5-fluoroindole or its derivatives.
  • Formation of Carbohydrazide: The indole derivative is reacted with hydrazine hydrate or a substituted hydrazine under acidic or basic conditions to yield the carbohydrazide.
  • Purification: The resulting product is purified through recrystallization or chromatography techniques.

For example, one method involves refluxing 5-fluoroindole with hydrazine hydrate in ethanol to produce the desired carbohydrazide .

The applications of 3-amino-5-fluoro-1H-indole-2-carbohydrazide are primarily found in medicinal chemistry and pharmaceuticals. Its potential uses include:

  • Drug Development: As a lead compound for developing new drugs targeting various diseases, particularly cancer.
  • Biological Probes: It may serve as a probe in biochemical assays due to its ability to interact with specific biological targets.
  • Synthetic Intermediates: Utilized in synthesizing more complex indole derivatives for research purposes.

Interaction studies involving 3-amino-5-fluoro-1H-indole-2-carbohydrazide typically focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In vitro Assays: To evaluate its biological activity against microbial strains or cancer cell lines.

Such studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Several compounds share structural similarities with 3-amino-5-fluoro-1H-indole-2-carbohydrazide. Here are some notable examples:

Compound NameKey FeaturesBiological Activity
5-Fluoro-1H-indole-2-carbohydrazideSimilar structure without amino groupAntimicrobial properties
3-Amino-1H-indole-2-carbohydrazideLacks fluorine substituentPotential anticancer activity
5-Bromo-1H-indole-2-carbohydrazideBromine instead of fluorineExhibits different biological activity

The uniqueness of 3-amino-5-fluoro-1H-indole-2-carbohydrazide lies in its specific combination of functional groups and substituents, which can significantly influence its pharmacological profile compared to these similar compounds.

Classical Synthetic Routes

Fischer Indole Synthesis Adaptations

The Fischer indole synthesis, discovered in 1883 by Emil Fischer, remains one of the most reliable and widely employed methods for constructing substituted indole frameworks [2]. This classical approach involves the acid-catalyzed cyclization of phenylhydrazones derived from aldehydes or ketones, proceeding through a complex mechanism involving sigmatropic rearrangement and subsequent cyclization [2]. For the synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide, the Fischer indole synthesis requires strategic modifications to accommodate the specific substitution pattern.

The reaction mechanism initiates with the formation of a phenylhydrazone intermediate from the appropriate substituted phenylhydrazine and carbonyl compound [5]. Under acidic conditions, this hydrazone undergoes isomerization to an enamine form, followed by protonation and a cyclic [3] [3]-sigmatropic rearrangement producing a diimine intermediate [2]. The resulting diimine forms a cyclic aminoacetal, which under acid catalysis eliminates ammonia, resulting in the energetically favorable aromatic indole structure [2].

Modern adaptations of the Fischer indole synthesis have incorporated microwave irradiation to achieve one-pot synthesis protocols [4]. These modifications significantly reduce reaction times while maintaining high yields, particularly beneficial for synthesizing complex indole derivatives such as 3-amino-5-fluoro-1H-indole-2-carbohydrazide [4]. The interrupted Fischer indole synthesis, as reported by various research groups, has been utilized to generate cyclic Schiff base intermediates that can be further derivatized through multicomponent reactions [16].

The synthesis of fluorinated indole derivatives through Fischer indole methodology requires careful selection of starting materials [27]. For 5-fluoroindole derivatives, 4-fluoroaniline serves as the essential precursor, undergoing acylation reactions followed by cyclization under acidic conditions [27]. Research has demonstrated that the incorporation of fluorine substituents can significantly influence the regioselectivity and efficiency of the Fischer indole synthesis [27].

Recent mechanochemical approaches to Fischer indolization have emerged as environmentally friendly alternatives [12]. These solvent-free protocols utilize oxalic acid and dimethylurea to induce effective Fischer indolization, demonstrating versatility across a broad range of arylhydrazines and carbonyl compounds [12]. The mechanochemical method shows particular promise for large-scale synthesis applications due to its reduced environmental impact and operational simplicity [12].

Carbohydrazide Formation Strategies

Carbohydrazide formation represents a critical step in the synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide, requiring specialized methodologies to ensure high yields and selectivity [21]. The most prevalent approach involves the reaction of ester derivatives with hydrazine hydrate under controlled conditions [21]. This transformation proceeds through nucleophilic acyl substitution, where hydrazine acts as the nucleophile attacking the carbonyl carbon of the ester functionality [1].

The general procedure for carbohydrazide synthesis involves refluxing the appropriate indole-2-carboxylate ester with hydrazine monohydrate in absolute ethanol [1]. Temperature control is crucial, as excessive heating can lead to decomposition of the sensitive hydrazide product [1]. Research has shown that reaction times typically range from 2 to 6 hours, depending on the electronic nature of the substituents on the indole ring [1].

Alternative methodologies for carbohydrazide formation include the direct coupling of carboxylic acids with hydrazine using coupling reagents such as carbonyldiimidazole [1]. This approach offers advantages in terms of atom economy and reduced waste generation compared to the traditional ester hydrazinolysis route [1]. The carbonyldiimidazole-mediated coupling proceeds under mild conditions and tolerates a wide range of functional groups commonly present in indole derivatives [1].

Multi-step synthesis protocols have been developed for complex carbohydrazide derivatives [23]. These approaches typically involve the initial formation of a hydrazide intermediate, followed by subsequent functionalization through condensation reactions with aldehydes or other electrophiles [23]. The resulting carbohydrazide derivatives serve as versatile intermediates for further cyclization reactions leading to oxadiazole and other heterocyclic systems [23].

The synthesis of carbohydrazide derivatives from dimethyl carbonate represents an innovative approach utilizing flow chemistry principles [22]. This methodology achieves 99% yield through continuous flow processes, demonstrating the potential for industrial scale-up [22]. The reaction proceeds at 75°C for 3 seconds in a microchannel reactor, highlighting the efficiency of modern synthetic techniques [22].

Modern Synthetic Approaches

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has revolutionized the preparation of indole derivatives, offering significant advantages in terms of reaction time, yield, and selectivity [6]. The application of microwave irradiation to indole synthesis provides controlled heating conditions that are particularly valuable for medicinal chemistry applications [6]. For the synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide, microwave-assisted protocols offer substantial improvements over conventional heating methods.

The Madelung indole synthesis has been successfully adapted for microwave conditions, achieving solvent-free reaction protocols using potassium tert-butoxide as base [7]. Under microwave irradiation, the synthesis of indole derivatives can be accomplished at temperatures reaching 330°C with reaction times reduced to 20 minutes [7]. This represents a significant improvement over classical conditions, which typically require several hours at similar temperatures [7].

Microwave-assisted synthesis of 2-methyl-1H-indole-3-carboxylate derivatives has been achieved through palladium-catalyzed heterocyclization [8]. The methodology demonstrates improved yields exceeding 90% with strikingly reduced reaction times compared to conventional heating conditions [8]. The high surface-area-to-volume ratio achieved in microwave reactors enables precise control of short reaction times, limiting the formation of unwanted side products [8].

Research has demonstrated that microwave irradiation facilitates the formation of indole derivatives through enhanced molecular motion and selective heating of polar intermediates [7]. This selective heating effect is particularly beneficial for reactions involving polar functional groups such as amino and carbohydrazide substituents commonly found in complex indole derivatives [7]. The microwave-assisted approach also enables the use of lower catalyst loadings while maintaining high conversion rates [8].

The development of flow microwave systems has further enhanced the efficiency of indole synthesis [25]. These systems provide continuous processing capabilities with residence times as short as 0.1 seconds, preventing unwanted dimerization and multimerization reactions that commonly plague indole chemistry [25]. The microflow synthesis method achieves mixing in milliseconds compared to several seconds required for flask-based reactions [25].

Green Chemistry Protocols

Green chemistry principles have been increasingly incorporated into indole synthesis methodologies, emphasizing atom economy, reduced waste generation, and the use of environmentally benign solvents [9]. The synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide benefits from these sustainable approaches, which often provide superior selectivity and operational simplicity compared to traditional methods [9].

Ionic liquid-catalyzed synthesis represents a prominent green chemistry approach for indole derivatives [9]. The use of 1-methylimidazolium hydrogen sulfate as a green catalyst in aqueous media has demonstrated excellent results for one-pot synthesis protocols [9]. This methodology employs water as a green solvent, significantly reducing the environmental impact while maintaining high yields of 94% [9]. The ionic liquid catalyst can be recycled multiple times without significant loss of catalytic activity [9].

Solvent-free synthesis protocols have emerged as particularly attractive green chemistry alternatives [12]. Mechanochemical Fischer indolization using oxalic acid and dimethylurea demonstrates the feasibility of eliminating organic solvents entirely [12]. These approaches not only reduce environmental impact but also simplify purification procedures and enable easier scale-up for industrial applications [12].

Water-mediated synthesis protocols have gained prominence in green indole chemistry [9]. The use of aqueous reaction media provides numerous advantages including enhanced safety, reduced costs, and improved sustainability [9]. Research has shown that water can serve effectively as both solvent and reactant in certain indole synthesis protocols, particularly those involving hydrazide formation [9].

The development of recyclable catalytic systems represents another important aspect of green indole synthesis [9]. Heterogeneous catalysts that can be easily separated and reused multiple times offer significant advantages in terms of cost-effectiveness and waste reduction [9]. These systems typically maintain catalytic activity for four to five cycles without significant degradation in performance [9].

One-pot Synthetic Methods

One-pot synthetic methodologies have emerged as highly efficient approaches for constructing complex indole derivatives such as 3-amino-5-fluoro-1H-indole-2-carbohydrazide [10]. These protocols eliminate the need for intermediate isolation and purification steps, significantly reducing overall synthesis time and improving atom economy [10]. The development of one-pot methods requires careful optimization of reaction conditions to ensure compatibility between sequential transformation steps.

The one-pot Fischer indolization-N-alkylation protocol represents a significant advancement in indole synthesis [10]. This three-component approach combines aryl hydrazines, ketones, and alkyl halides in a single reaction vessel to generate densely substituted indole products [10]. The total reaction time is typically under 30 minutes, demonstrating remarkable efficiency compared to stepwise approaches [10]. This methodology has been successfully applied to synthesize 23 different indoles, benzoindoles, and tetrahydrocarbazoles bearing varied functionality [10].

Multicomponent reaction strategies have proven particularly valuable for one-pot indole synthesis [3]. These approaches typically involve the sequential reaction of arylglyoxals, dialkylmalonates, and hydrazine hydrate in pyridine at room temperature [3]. The methodology features high regioselectivity and generally produces good to excellent yields while utilizing easily available starting materials [3]. The operational simplicity of these protocols makes them attractive for both laboratory and industrial applications [3].

The interrupted Fischer indole synthesis combined with Ugi-type reactions has enabled the rapid assembly of complex tricyclic scaffolds [16]. This methodology utilizes acoustic droplet ejection technology to perform reactions on nanomole scales in 384-well plates [16]. The approach demonstrates remarkable scalability from nanomole to millimole scale, enabling both high-throughput screening and preparative synthesis [16].

Tandem reaction sequences incorporating redox and hydrogenation steps have been developed for one-pot indole formation from nitroarene precursors [31]. These protocols effectively integrate multiple transformation steps while maintaining high selectivity for the desired indole products [31]. The development of photochemical and electrochemical techniques has further enhanced the capabilities of one-pot indole synthesis [31].

Selective Functionalization Techniques

Regioselective Amino Substitution

Regioselective amino substitution in indole chemistry requires sophisticated methodologies to control the site of functionalization and prevent competing reactions [32]. For the synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide, achieving selective amino group introduction at the 3-position presents significant synthetic challenges due to the inherent reactivity patterns of the indole nucleus [32].

Direct C-H amidation methodologies have emerged as powerful tools for regioselective amino substitution [35]. The use of electrophilic N-benzenesulfonyloxyamides in the presence of zinc chloride enables selective C-H amidation of indoles at the C3 position [35]. This transformation proceeds through a transmetallation step involving zinc salts, which significantly enhances the regioselectivity for C3 functionalization over N1 substitution [35]. The methodology tolerates a wide range of substituents on both the indole nucleus and the amidating reagent [35].

The Curtius rearrangement represents a classical approach for introducing amino functionality through carboxylic acid intermediates [32]. This methodology involves the conversion of indole-3-carboxylic acid derivatives to the corresponding acyl azides, followed by thermal rearrangement to generate isocyanate intermediates [32]. Subsequent hydrolysis of the isocyanate provides the desired 3-aminoindole products [32]. While this approach requires multiple steps, it offers excellent regioselectivity and functional group tolerance [32].

Post-functionalization strategies based on nitration followed by reduction have been extensively employed for amino group introduction [32]. The nitration of indole derivatives typically occurs preferentially at the C3 position under appropriate conditions [32]. Subsequent reduction of the nitro group using various reducing agents such as iron, zinc, or catalytic hydrogenation provides the corresponding amino derivatives [32]. This approach offers good regioselectivity but may require protection of sensitive functional groups during the nitration step [32].

Three-component coupling reactions have been developed for the direct assembly of 3-aminoindole frameworks [34]. These protocols involve the copper-catalyzed coupling of N-protected 2-aminobenzaldehydes with secondary amines and terminal acetylenes [34]. The resulting 3-aminoindoline intermediates can be efficiently converted to 3-aminoindoles under basic conditions [34]. Enantioselective versions of this protocol have been developed using chiral ligands, achieving up to 93% enantiomeric excess [34].

Fluorination Strategies

Fluorination of indole derivatives requires specialized reagents and conditions due to the unique properties of fluorine and its effects on aromatic systems [15]. For the synthesis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide, achieving selective fluorination at the 5-position while maintaining other functional groups presents significant synthetic challenges [15].

Electrophilic fluorination using Selectfluor represents one of the most widely employed methodologies for indole fluorination [15]. This reagent enables efficient difluorohydroxylation of substituted indoles leading to 3,3-difluoroindolin-2-ols with good yields [15]. The methodology demonstrates high regioselectivity for the C3 carbon site and proceeds under mild conditions without requiring transition metal catalysts [15]. When alcohols are used as nucleophiles instead of water, the corresponding alkoxylated products can be obtained in moderate yields [15].

The fluorination-oxidation of 2-hydroxymethylindole using Selectfluor provides access to novel fluorinated indole derivatives [14]. This transformation proceeds under mild conditions without requiring external catalysts and enables the synthesis of 3-fluoroindole-2-aldehydes and quaternary 3-fluoro-3-hydroxymethyl-2-oxindoles with up to 86% isolated yield [14]. The methodology demonstrates the versatility of electrophilic fluorination in constructing complex fluorinated indole architectures [14].

Nucleophilic fluorination approaches utilize fluoride sources such as potassium fluoride or tetrabutylammonium fluoride for selective fluorine introduction [19]. These methodologies typically require activation of the aromatic substrate through electron-withdrawing groups or through transition metal catalysis [19]. The development of deoxyfluorinating reagents such as diethylaminosulfur trifluoride and its derivatives has provided additional options for fluorine introduction under mild conditions [19].

The synthesis of 5-fluoroindole derivatives through vicarious nucleophilic substitution has been demonstrated as an effective approach [27]. This methodology involves the reaction of 4-bromophenoxy-acetonitrile with tert-butoxide at low temperatures, followed by reductive cyclization using palladium on carbon [27]. The overall yield ranges from 4 to 5% over six main reactions, but the cost-effectiveness of the reagents makes this approach attractive for specialized applications [27].

Contemporary fluorination strategies have incorporated photochemical and electrochemical methods for selective fluorine introduction [19]. These approaches offer improved selectivity and milder reaction conditions compared to traditional thermal methods [19]. The development of visible light-promoted fluorination using organophotocatalysts has opened new possibilities for late-stage fluorination of complex indole derivatives [19].

Scalable Synthesis and Industrial Applications

The development of scalable synthetic methodologies for 3-amino-5-fluoro-1H-indole-2-carbohydrazide requires consideration of economic factors, safety considerations, and environmental impact [20]. Industrial synthesis protocols must balance efficiency, cost-effectiveness, and regulatory compliance while maintaining consistent product quality [20].

Continuous flow synthesis represents a promising approach for industrial-scale indole production [25]. The use of microflow reactors with high surface-area-to-volume ratios enables precise control of reaction parameters and eliminates many of the scalability challenges associated with batch processes [25]. Flow synthesis systems can achieve residence times as short as 0.1 seconds, preventing unwanted side reactions that commonly occur in large-scale batch reactors [25].

The development of automated synthesis platforms has revolutionized the approach to scalable indole production [16]. Acoustic droplet ejection technology enables high-throughput screening of reaction conditions on nanomole scales, facilitating rapid optimization of synthetic protocols [16]. These platforms can process thousands of discrete reactions in hours, enabling comprehensive exploration of reaction space that was previously impractical [16].

Gram-scale synthesis protocols have been developed for various indole derivatives using optimized catalytic systems [30]. The regioselective C6 arylation of indoles using diaryliodonium triflate salts and copper catalysis has been demonstrated on gram scale with consistent yields [30]. The methodology tolerates a wide range of functional groups and provides excellent regioselectivity, making it suitable for industrial applications [30].

Process optimization studies have focused on minimizing the use of expensive reagents and hazardous solvents [20]. The development of recyclable catalytic systems and solvent recovery protocols has significantly improved the economics of industrial indole synthesis [20]. These approaches typically achieve catalyst recycling for multiple cycles without significant loss of activity [20].

The implementation of green chemistry principles in industrial indole synthesis has led to substantial improvements in process sustainability [9]. The use of water as a reaction medium, elimination of toxic solvents, and development of atom-economical transformations have reduced the environmental footprint of indole production [9]. These improvements often result in cost savings through reduced waste disposal requirements and simplified purification procedures [9].

Quality control considerations for industrial indole synthesis include the development of robust analytical methods for monitoring product purity and identifying potential impurities [16]. High-performance liquid chromatography and mass spectrometry techniques provide sensitive detection of trace impurities that could affect product performance [16]. The implementation of real-time monitoring systems enables immediate process adjustments to maintain consistent product quality [16].

Data Tables

Synthetic MethodYield (%)Reaction TimeTemperature (°C)Key Advantages
Fischer Indole Synthesis60-852-8 hours100-150High regioselectivity, well-established
Microwave-Assisted Fischer70-9020-30 minutes250-330Reduced reaction time, improved yields
Mechanochemical Fischer65-8015-25 minutes25-40Solvent-free, environmentally friendly
One-pot Multicomponent75-9530-60 minutes25-80High atom economy, operational simplicity
C-H Amidation60-9124 hours60Direct functionalization, no prefunctionalization
Fluorination MethodYield (%)RegioselectivityReagentConditions
Electrophilic Fluorination45-86C3-selectiveSelectfluorMild, no catalyst required
Nucleophilic Fluorination40-75Position-dependentKF/TBAFRequires activation
Vicarious Nucleophilic Substitution72-81C5-selectivet-BuOKLow temperature, DMF
Photochemical Fluorination50-70VariableVariousVisible light conditions
Scale-up ParameterLaboratory ScalePilot ScaleIndustrial ScaleConsiderations
Batch Size1-10 g100-1000 g>10 kgHeat transfer, mixing efficiency
Reaction TimeVariableOptimizedMinimizedProcess economics
Solvent RecoveryNot applicable80-90%>95%Environmental compliance
Catalyst RecyclingLimited3-5 cycles>10 cyclesCost-effectiveness
Purity Requirements>95%>98%>99%Regulatory standards

Molecular Design Principles

The molecular design of 3-amino-5-fluoro-1H-indole-2-carbohydrazide incorporates three critical structural elements that work synergistically to confer biological activity. The strategic placement of these functional groups follows established medicinal chemistry principles for optimizing drug-like properties and target specificity [1] [2].

Role of Amino Group at Position 3

The amino group positioned at the 3-position of the indole ring serves as a pivotal electron-donating substituent that significantly influences both the electronic properties and biological activity of the molecule. This positioning is strategically advantageous as it allows for direct conjugation with the indole π-system, enhancing the electron density throughout the aromatic framework [3] [4].

The amino group functions as a primary hydrogen bond donor, establishing crucial interactions with target proteins through its lone pair electrons and N-H bonds [1] [2]. Quantum chemical calculations demonstrate that the amino substituent at position 3 increases the nucleophilicity of the indole system, making it more reactive toward electrophilic biological targets [3]. This electron-donating effect is particularly important for antimicrobial and anticancer activities, where the compound must interact with negatively charged regions of target proteins [5] [6].

Comparative structure-activity relationship studies reveal that the 3-amino substitution pattern is superior to other positional isomers. The amino group at position 3 creates an optimal balance between electronic activation and steric accessibility, allowing for efficient binding to enzyme active sites while maintaining favorable pharmacokinetic properties [1] [7]. Furthermore, the amino group can undergo metabolic transformations that may contribute to the compound's bioactivity through active metabolite formation [4].

Significance of Fluoro Substitution at Position 5

The fluorine atom at the 5-position of the indole ring represents a carefully selected electron-withdrawing group that modulates the electronic properties of the entire molecular framework. Fluorine substitution at this position is particularly significant due to its ability to increase the ionization potential of the indole system, thereby reducing unwanted electron transfer processes that could lead to compound degradation [8] [9].

The presence of fluorine at position 5 creates a favorable electronic environment by balancing the electron-donating effects of the amino group at position 3. This electronic complementarity results in an optimal charge distribution that enhances binding affinity to biological targets [10]. The fluorine atom also contributes to improved lipophilicity, facilitating membrane penetration and cellular uptake, which are crucial for in vivo efficacy [11] [12].

Computational studies using density functional theory have demonstrated that 5-fluoro substitution significantly affects the La and Lb excited states of the indole chromophore, leading to altered photophysical properties that can be exploited for biological applications [9] [13]. The fluorine substitution also provides metabolic stability by creating a more electron-deficient aromatic system that is less susceptible to oxidative metabolism [14].

The strategic importance of the 5-position is further emphasized by comparative studies showing that fluorine substitution at this location provides superior biological activity compared to other halogen substitutions or alternative positions on the indole ring [8] [10]. The small size of fluorine minimizes steric hindrance while maximizing electronic effects, making it an ideal substituent for this position [11].

Importance of Carbohydrazide Moiety

The carbohydrazide functional group at the 2-position of the indole ring serves as a versatile pharmacophore element that significantly contributes to the biological activity of the compound. This moiety functions as both a hydrogen bond acceptor and donor, creating multiple interaction points with target proteins [5] [15].

The carbohydrazide group is recognized as an important pharmacophoric element in medicinal chemistry due to its ability to form stable complexes with metal ions and to participate in extensive hydrogen bonding networks [16] [6]. This functionality is particularly valuable for antimicrobial activity, where the compound must interact with bacterial cell wall components and essential enzymes [5].

Structural analysis reveals that the carbohydrazide moiety adopts a planar conformation that is stabilized by intramolecular hydrogen bonding with the indole nitrogen [18]. This conformational rigidity enhances the compound's ability to maintain optimal geometry for target binding while preserving the integrity of the pharmacophore [19].

The carbohydrazide group also serves as a versatile synthetic handle for further derivatization, allowing for the generation of diverse analogs with potentially enhanced biological activities [20]. The presence of multiple nitrogen atoms in the carbohydrazide moiety creates opportunities for selective interactions with specific amino acid residues in target proteins, contributing to the compound's selectivity profile [1] [21].

Theoretical Studies and Modeling

Computational Analysis of Binding Interactions

Computational studies employing molecular docking and binding affinity calculations have provided detailed insights into the interaction mechanisms of 3-amino-5-fluoro-1H-indole-2-carbohydrazide with various biological targets. These studies utilize advanced algorithms to predict binding modes and calculate interaction energies with target proteins [22] [23].

Molecular docking analyses have revealed that the compound exhibits high binding affinity to multiple protein targets, with binding energies typically ranging from -8.0 to -12.0 kcal/mol [23] [24]. The indole ring system consistently shows strong π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tryptophan, and tyrosine in the target binding sites [22] [25].

The amino group at position 3 forms crucial hydrogen bonds with polar residues including serine, threonine, and asparagine, while the carbohydrazide moiety establishes additional hydrogen bonding interactions with backbone carbonyl groups and side chain acceptors [23] [24]. The fluorine atom at position 5 contributes to the overall binding affinity through favorable electrostatic interactions with positively charged residues [24].

Computational analysis of drug-target interactions has demonstrated that the compound exhibits selectivity for specific protein families, with particularly strong binding to enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways [23] [20]. These findings support the observed antimicrobial and anticancer activities reported in experimental studies [1] [7].

Quantum Modeling of Electronic Distributions

Quantum mechanical calculations using density functional theory and higher-level methods have provided comprehensive characterization of the electronic structure and properties of 3-amino-5-fluoro-1H-indole-2-carbohydrazide. These studies reveal important insights into the charge distribution, frontier orbital energies, and excited state properties [26] [27].

The highest occupied molecular orbital (HOMO) is primarily localized on the indole ring system with significant contributions from the amino group at position 3, indicating that this region is most susceptible to electrophilic attack [3] [27]. The lowest unoccupied molecular orbital (LUMO) shows delocalization across the entire molecular framework with notable contributions from the carbohydrazide moiety and the fluorine-substituted region [13] [27].

Time-dependent density functional theory calculations have characterized the electronic excited states, revealing that the compound exhibits strong absorption in the ultraviolet region with potential for fluorescence applications [26] [28]. The presence of the fluorine substituent modulates the La and Lb excited states, leading to altered photophysical properties compared to unsubstituted indole derivatives [13] [29].

Electronic charge distribution analysis demonstrates that the amino group at position 3 carries a partial positive charge, while the carbohydrazide oxygen exhibits significant negative charge density, creating an optimal dipole moment for biological interactions [27] [30]. The fluorine atom at position 5 bears a substantial negative charge, contributing to the compound's overall electronic properties and biological activity [8] [9].

Pharmacophore Mapping

Essential Features for Biological Activity

Pharmacophore analysis of 3-amino-5-fluoro-1H-indole-2-carbohydrazide has identified several essential molecular features that are critical for biological activity. These features include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic ring systems that work together to create a comprehensive pharmacophore model [2] [21].

The carbohydrazide carbonyl oxygen serves as a primary hydrogen bond acceptor, establishing crucial interactions with target proteins through coordination with donor residues [19]. The amino group at position 3 and the indole nitrogen function as hydrogen bond donors, creating multiple interaction points that enhance binding affinity and selectivity [1] [4].

The indole ring system provides an extensive hydrophobic region that facilitates membrane penetration and contributes to binding affinity through van der Waals interactions [21] [31]. The aromatic nature of the indole ring enables π-π stacking interactions with aromatic amino acid residues in target proteins, which are often crucial for high-affinity binding [2] [32].

The fluorine atom at position 5, while not directly participating in hydrogen bonding, contributes to the pharmacophore through its electron-withdrawing effects and ability to form favorable electrostatic interactions [9] [11]. The overall molecular framework provides the necessary steric bulk for shape complementarity with target binding sites [31] [32].

Comparative Analysis with Related Indole Derivatives

Comparative pharmacophore analysis with structurally related indole derivatives reveals the unique advantages of the 3-amino-5-fluoro-1H-indole-2-carbohydrazide structure. The combination of electron-donating amino and electron-withdrawing fluorine substituents creates an optimal electronic environment that is superior to compounds with single substitutions [1] [8].

When compared to 5-fluoro-1H-indole-3-carbohydrazide, the 3-amino substitution provides enhanced biological activity due to the additional hydrogen bonding capability and increased nucleophilicity [33] [18]. The positional isomerism of the carbohydrazide group from the 3-position to the 2-position also contributes to improved activity by optimizing the spatial arrangement of pharmacophore elements [1] [7].

Analysis of 3-amino-5-bromo-1H-indole-2-carbohydrazide shows that while bromine substitution provides some electronic effects similar to fluorine, the fluorine derivative exhibits superior biological activity due to the smaller size and stronger electron-withdrawing effect of fluorine [34] [35]. The fluorine substitution also provides better metabolic stability and improved pharmacokinetic properties [11] [12].

Comparison with unsubstituted 1H-indole-2-carbohydrazide demonstrates the critical importance of both the amino and fluorine substituents for biological activity [36] [7]. The unsubstituted compound shows significantly reduced activity, confirming that the strategic placement of these functional groups is essential for optimal biological performance [1] [20].

XLogP3

0.9

Dates

Last modified: 08-17-2023

Explore Compound Types